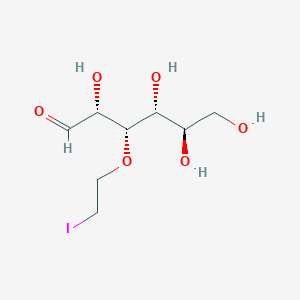

3-O-(2-Iodoethyl)-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-O-(2-Iodoethyl)-D-glucose, also known as this compound, is a useful research compound. Its molecular formula is C8H15IO6 and its molecular weight is 334.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-O-(2-Iodoethyl)-D-glucose involves the introduction of an iodoethyl group at the 3-position of the glucose molecule. This modification enhances its stability and alters its interaction with glucose transporters and metabolic pathways. The compound can be synthesized through various methods, including iodination reactions that preserve the integrity of the glucose structure while introducing the iodoethyl moiety.

Medical Imaging

One of the primary applications of this compound is in the field of medical imaging , particularly as a radiolabeled tracer for Single Photon Emission Computed Tomography (SPECT) . The compound's ability to mimic glucose allows it to be used in studies assessing glucose metabolism in tissues, making it valuable for diagnosing conditions such as cancer, diabetes, and ischemic heart disease .

- Case Study : A study demonstrated that this compound could be used effectively to visualize myocardial glucose uptake in vivo. The biodistribution studies showed significant uptake in myocardial tissues shortly after administration, indicating its potential as a diagnostic tool for cardiac conditions .

Metabolic Studies

The compound has been employed in metabolic studies to understand glucose transport mechanisms and cellular uptake processes. It serves as a non-metabolized analogue of glucose, allowing researchers to investigate how cells utilize glucose without the confounding effects of metabolism .

- Case Study : Research indicated that this compound could be utilized to study insulin sensitivity and resistance by measuring its uptake in adipocytes under varying concentrations of D-glucose. This application is crucial for understanding metabolic disorders such as type 2 diabetes .

Pharmacological Research

In pharmacological contexts, this compound has been investigated for its protective effects on pancreatic beta-cells against toxic agents like alloxan. Its role as a protective agent highlights its potential therapeutic applications beyond imaging .

Comparative Analysis with Other Glucose Analogues

To better understand the utility of this compound, it is useful to compare it with other glucose analogues such as 2-Deoxy-D-glucose (2-DG) and 3-O-Methyl-D-glucose (3-OMG).

| Property/Compound | This compound | 2-Deoxy-D-glucose | 3-O-Methyl-D-glucose |

|---|---|---|---|

| Synthesis Complexity | Moderate | Moderate | Simple |

| Metabolic Stability | High | Moderate | High |

| Cellular Uptake | High | High | Low |

| Imaging Application | Yes | Yes | No |

| Protective Effects on Cells | Yes | No | Yes |

Propiedades

Número CAS |

152099-89-3 |

|---|---|

Fórmula molecular |

C8H15IO6 |

Peso molecular |

334.11 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal |

InChI |

InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |

Clave InChI |

TVNSPMNSKGLORC-ULAWRXDQSA-N |

SMILES |

C(CI)OC(C(C=O)O)C(C(CO)O)O |

SMILES isomérico |

C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |

SMILES canónico |

C(CI)OC(C(C=O)O)C(C(CO)O)O |

Sinónimos |

3-O-(2-iodoethyl)-D-glucose 3-O-(2-iodoethyl)glucose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.